molecular formula C13H15O5- B12525246 (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate CAS No. 671194-25-5

(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate

Cat. No.: B12525246
CAS No.: 671194-25-5
M. Wt: 251.25 g/mol
InChI Key: XAPOTOXEMKLFSH-GHMZBOCLSA-M
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Description

(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate typically involves stereospecific reactions. One common method is the asymmetric aldol reaction, where enantiomerically pure starting materials are used to ensure the desired stereochemistry. The reaction conditions often include the use of chiral catalysts and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

671194-25-5

Molecular Formula

C13H15O5-

Molecular Weight

251.25 g/mol

IUPAC Name

(2R,3R)-2-benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C13H16O5/c1-2-18-13(17)11(14)10(12(15)16)8-9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16)/p-1/t10-,11-/m1/s1

InChI Key

XAPOTOXEMKLFSH-GHMZBOCLSA-M

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)C(=O)[O-])O

Canonical SMILES

CCOC(=O)C(C(CC1=CC=CC=C1)C(=O)[O-])O

Origin of Product

United States

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